Cas no 91476-71-0 (methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate)

methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylic acid, 5-chloro-4-hydroxy-2-methyl-, methyl ester
- methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
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methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-95299747-2.5g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
Enamine | BBV-95299747-5g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 5g |
$2933.0 | 2023-10-28 | |
Enamine | BBV-95299747-10g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 10g |
$3687.0 | 2023-10-28 | |
Enamine | BBV-95299747-1.0g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 1.0g |
$1117.0 | 2022-12-06 | |
Enamine | BBV-95299747-10.0g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 10.0g |
$3687.0 | 2022-12-06 | |
Enamine | BBV-95299747-5.0g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 5.0g |
$2933.0 | 2022-12-06 | |
Enamine | BBV-95299747-1g |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate |
91476-71-0 | 95% | 1g |
$1117.0 | 2023-10-28 |
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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2. Book reviews
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Additional information on methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
Methyl 5-Chloro-4-Hydroxy-2-Methylthiophene-3-Carboxylate: A Comprehensive Overview
Methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate, also known by its CAS number 91476-71-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing sulfur. The structure of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate features a thiophene ring with substituents at positions 2, 3, 4, and 5. Specifically, the substituents include a chlorine atom at position 5, a hydroxyl group at position 4, a methyl group at position 2, and a methyl ester group at position 3.
The synthesis of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate thioamides or thioureas with aldehydes or ketones under specific conditions to form the thiophene ring. Subsequent functionalization steps, such as chlorination and esterification, are then employed to introduce the desired substituents. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.
Recent studies have highlighted the potential applications of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate in various fields. For instance, its electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like chlorine and ester functionalities can significantly influence the compound's electronic behavior, making it suitable for applications requiring specific charge transport properties.
In addition to its electronic applications, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate has also been explored for its potential in catalysis. The sulfur atom in the thiophene ring can act as a coordinating site for metal ions, enabling the compound to serve as a ligand in catalytic systems. Recent research has demonstrated its effectiveness in facilitating various organic transformations, including oxidation and reduction reactions.
The physical properties of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate are also noteworthy. Its melting point is approximately 180°C, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or high temperatures.
From an environmental perspective, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate has been evaluated for its biodegradability. Studies indicate that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. This information is crucial for assessing its environmental impact and ensuring safe handling practices.
In conclusion, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate (CAS No. 91476-71-0) is a versatile compound with diverse applications in organic electronics, catalysis, and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing technological innovations across various industries.
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